Potency Profile: ML218 Exhibits Balanced Nanomolar Inhibition of Cav3.2 and Cav3.3 Channels
ML218 demonstrates sub-micromolar potency against both Cav3.2 and Cav3.3 channels in patch-clamp electrophysiology assays, with a favorable balance between the two subtypes [1]. In contrast, Z944 exhibits higher absolute potency but a different subtype selectivity profile, being most potent on Cav3.1 (IC50 = 50 nM) and least potent on Cav3.2 (IC50 = 160 nM), representing a 3.2-fold difference across subtypes . The choice between these compounds should be guided by whether the experimental model prioritizes balanced Cav3.2/Cav3.3 inhibition (ML218) or high-affinity Cav3.1 targeting (Z944).
| Evidence Dimension | Inhibitory potency (IC50) against recombinant human T-type calcium channel subtypes |
|---|---|
| Target Compound Data | Cav3.2: 310 nM; Cav3.3: 270 nM |
| Comparator Or Baseline | Z944: Cav3.1: 50 nM; Cav3.2: 160 nM; Cav3.3: 110 nM |
| Quantified Difference | Z944 is 1.9-fold more potent on Cav3.2 (160 nM vs 310 nM) and 2.5-fold more potent on Cav3.3 (110 nM vs 270 nM) than ML218. However, ML218 exhibits a smaller fold-difference between Cav3.2 and Cav3.3 potency (1.15-fold) compared to Z944 (1.45-fold), indicating a more balanced Cav3.2/Cav3.3 inhibition profile. |
| Conditions | Whole-cell patch-clamp electrophysiology on recombinant human Cav3.2 and Cav3.3 channels expressed in mammalian cell lines. |
Why This Matters
The balanced Cav3.2/Cav3.3 inhibition profile of ML218 is advantageous for studies where both subtypes are co-expressed and functionally relevant, such as in STN neurons, avoiding the potential confounding effect of disproportionate subtype inhibition.
- [1] Xiang Z, Thompson AD, Brogan JT, et al. The discovery and characterization of ML218: A novel, centrally active T-Type calcium channel inhibitor with robust effects in STN neurons and in a rodent model of Parkinson's disease. ACS Chem Neurosci. 2011;2(12):730-742. View Source
